molecular formula C14H20O4 B8379058 (3,5-Dimethoxyphenyl) (tetrahydropyran-4-yl)methanol

(3,5-Dimethoxyphenyl) (tetrahydropyran-4-yl)methanol

Cat. No.: B8379058
M. Wt: 252.31 g/mol
InChI Key: OKSUHJFGSQXIGP-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl) (tetrahydropyran-4-yl)methanol is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(oxan-4-yl)methanol

InChI

InChI=1S/C14H20O4/c1-16-12-7-11(8-13(9-12)17-2)14(15)10-3-5-18-6-4-10/h7-10,14-15H,3-6H2,1-2H3

InChI Key

OKSUHJFGSQXIGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C2CCOCC2)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tetrahydropyran-4-carboxaldehyde (16.0 g, 0.14 mol) in tetrahydrofuran (60 ml) is added dropwise over 1 hour to a 1 M solution of 3,5-dimethoxyphenylmagnesium chloride in tetrahydrofuran (140 ml), maintaining the reaction at or below reflux by external cooling. Once the addition is complete, and the exotherm has subsided, the reaction mixture is allowed to stir at room temperature overnight. A solution of dilute aqueous hydrochloric acid (300 ml) is added carefully and the reaction mixture is extracted with ethyl acetate. The organic extract is dried over anhydrous magnesium sulfate, filtered, and the filtrate evaporated in vacuo. Purification by column chromatography on silica gel gives (3,5-dimethoxyphenyl) (tetrahydropyran-4-yl)methanol as a cream solid.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethoxyphenylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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